molecular formula C7H6N2O B1283330 6-(Hydroxymethyl)picolinonitrile CAS No. 50501-38-7

6-(Hydroxymethyl)picolinonitrile

Cat. No. B1283330
Key on ui cas rn: 50501-38-7
M. Wt: 134.14 g/mol
InChI Key: VNXYECKZHAPGDI-UHFFFAOYSA-N
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Patent
US07129233B2

Procedure details

To a solution of 6-cyanonicotinic acid (12 g, 0.081 mol; see step (i) above) in THF at 0° C., Et3N (12.4 mL, 0.0892 mol) was added followed by ethyl chloroformate (8.53 mL, 0.0892 mol). The reaction mixture was stirred for 15 min and NaBH4 (6.14 g, 0.162 mol) was added. Then the mixture was stirred at RT overnight, quenched with water and extracted with methylene chloride. The organic layer was concentrated and purified by column chromatography to yield 4 g (20%) of the alcohol.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.14 g
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6](C(O)=O)=[CH:5][N:4]=1)#[N:2].CCN(CC)CC.Cl[C:20](OCC)=[O:21].[BH4-].[Na+]>C1COCC1>[OH:21][CH2:20][C:5]1[N:4]=[C:3]([C:1]#[N:2])[CH:11]=[CH:10][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=O)O)C=C1
Name
Quantity
12.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.53 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
6.14 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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